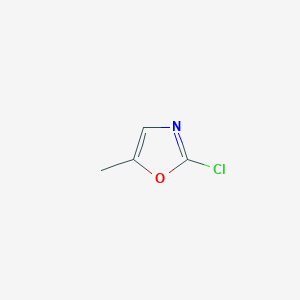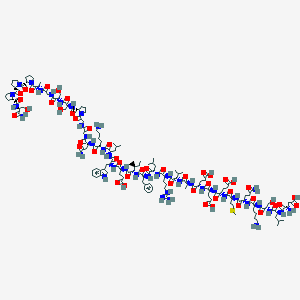
(E)-N-ethoxy-1-pyridin-3-ylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-ethoxy-1-pyridin-3-ylmethanimine, also known as EPIM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPIM is a derivative of pyridine and is synthesized using a specific method.
Wirkmechanismus
(E)-N-ethoxy-1-pyridin-3-ylmethanimine binds to the α7 nicotinic acetylcholine receptor and blocks its activity. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. Blockade of this receptor by (E)-N-ethoxy-1-pyridin-3-ylmethanimine can lead to inhibition of downstream signaling pathways and modulation of various physiological processes.
Biochemische Und Physiologische Effekte
(E)-N-ethoxy-1-pyridin-3-ylmethanimine has been shown to have various biochemical and physiological effects in animal models. It has been found to improve cognitive function and memory in rodents, reduce inflammation and oxidative stress, and protect against neurodegeneration. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-ethoxy-1-pyridin-3-ylmethanimine has several advantages for use in lab experiments. It is a selective antagonist of the α7 nicotinic acetylcholine receptor, which allows for specific targeting of this receptor without affecting other receptors or signaling pathways. Additionally, (E)-N-ethoxy-1-pyridin-3-ylmethanimine has a high affinity for the receptor, which allows for low concentrations to be used in experiments. However, there are also limitations to its use. (E)-N-ethoxy-1-pyridin-3-ylmethanimine has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects may be influenced by factors such as age, gender, and genetic background, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on (E)-N-ethoxy-1-pyridin-3-ylmethanimine. One area of interest is the development of (E)-N-ethoxy-1-pyridin-3-ylmethanimine-based therapeutics for diseases associated with dysfunction of the α7 nicotinic acetylcholine receptor, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the mechanisms underlying (E)-N-ethoxy-1-pyridin-3-ylmethanimine's effects on cognitive function and memory, as well as its potential effects on other physiological processes such as inflammation and neurodegeneration. Additionally, further studies are needed to determine the optimal conditions for administering (E)-N-ethoxy-1-pyridin-3-ylmethanimine in experimental settings and to better understand its limitations and potential side effects.
Synthesemethoden
(E)-N-ethoxy-1-pyridin-3-ylmethanimine is synthesized using a reaction between 3-pyridinecarboxaldehyde and ethylamine. The reaction is carried out in the presence of a catalyst, which facilitates the formation of the desired product. The resulting (E)-N-ethoxy-1-pyridin-3-ylmethanimine is a yellow crystalline solid that can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-N-ethoxy-1-pyridin-3-ylmethanimine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes such as learning and memory, inflammation, and neurodegeneration. (E)-N-ethoxy-1-pyridin-3-ylmethanimine can be used to study the role of this receptor in these processes and to develop potential therapeutics for diseases associated with its dysfunction.
Eigenschaften
IUPAC Name |
(E)-N-ethoxy-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-4-3-5-9-6-8/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUVXWLTTPBQBS-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-ethoxy-1-pyridin-3-ylmethanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)



![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)





